![molecular formula C15H15BrN2O4S B4674349 5-{[(3-bromophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4674349.png)
5-{[(3-bromophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide
Overview
Description
5-{[(3-bromophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide, also known as BAY 11-7085, is an organic compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the NF-κB pathway, which plays a crucial role in the regulation of immune responses, inflammation, and cell survival.
Mechanism of Action
5-{[(3-bromophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 11-7085 exerts its effects by inhibiting the activation of the NF-κB pathway, which is a key regulator of immune responses and inflammation. The NF-κB pathway is activated in response to various stimuli, including cytokines, pathogens, and oxidative stress. Once activated, it translocates to the nucleus and induces the expression of various genes involved in immune responses and inflammation. 5-{[(3-bromophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 11-7085 inhibits the activation of the NF-κB pathway by blocking the phosphorylation and degradation of IκBα, a key inhibitor of the pathway.
Biochemical and Physiological Effects:
5-{[(3-bromophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 11-7085 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the growth and proliferation of cancer cells by inducing apoptosis and suppressing the NF-κB pathway. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In vivo studies have shown that 5-{[(3-bromophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 11-7085 has potential applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-{[(3-bromophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 11-7085 is its potency and specificity in inhibiting the NF-κB pathway. It has been shown to be effective at low concentrations and has minimal off-target effects. However, one limitation of 5-{[(3-bromophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 11-7085 is its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, its stability can be affected by pH and temperature, which can impact its effectiveness in experiments.
Future Directions
There are several future directions for the research and development of 5-{[(3-bromophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 11-7085. One area of interest is its potential applications in the treatment of cancer. Further studies are needed to determine its efficacy in different types of cancer and to identify potential combination therapies. Another area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is a need for the development of more stable and water-soluble analogs of 5-{[(3-bromophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 11-7085 for use in experiments.
Scientific Research Applications
5-{[(3-bromophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 11-7085 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing the NF-κB pathway. Additionally, 5-{[(3-bromophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 11-7085 has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. It also has potential applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
5-[(3-bromophenyl)sulfamoyl]-2-methoxy-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S/c1-17-15(19)13-9-12(6-7-14(13)22-2)23(20,21)18-11-5-3-4-10(16)8-11/h3-9,18H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTCQSYZFYGFJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-bromophenyl)sulfamoyl]-2-methoxy-N-methylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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